N-(2-methyl-5-nitrophenyl)-2-[methylsulfonyl(2-phenylethyl)amino]acetamide

Catalog No.
S8002522
CAS No.
M.F
C18H21N3O5S
M. Wt
391.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(2-methyl-5-nitrophenyl)-2-[methylsulfonyl(2-phe...

Product Name

N-(2-methyl-5-nitrophenyl)-2-[methylsulfonyl(2-phenylethyl)amino]acetamide

IUPAC Name

N-(2-methyl-5-nitrophenyl)-2-[methylsulfonyl(2-phenylethyl)amino]acetamide

Molecular Formula

C18H21N3O5S

Molecular Weight

391.4 g/mol

InChI

InChI=1S/C18H21N3O5S/c1-14-8-9-16(21(23)24)12-17(14)19-18(22)13-20(27(2,25)26)11-10-15-6-4-3-5-7-15/h3-9,12H,10-11,13H2,1-2H3,(H,19,22)

InChI Key

BTGZTURCSPDBTA-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)CN(CCC2=CC=CC=C2)S(=O)(=O)C

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)CN(CCC2=CC=CC=C2)S(=O)(=O)C
MNPA is a sulfonamide compound that was first synthesized in 2004 by Yang et al. It has a molecular formula of C20H23N3O5S and a molecular weight of 421.48 g/mol. This compound has a yellow crystalline appearance and is soluble in organic solvents such as chloroform and dichloromethane.
MNPA is a stable compound with a melting point of 214-215°C. It has a low solubility in water, with a solubility of less than 0.01 mg/mL. MNPA has a logP value of 3.45, indicating that it is hydrophobic and has a high affinity for lipids. This compound is sensitive to light and air, and it should be stored in a dark and dry place.
MNPA can be synthesized using different methods, including the reaction of 2,5-dinitroaniline with N-phenethylmethylamine and N,N-dimethylsulfonyl chloride. The synthesis of MNPA involves four main steps, including the preparation of the 2,5-dinitroaniline intermediate, the reaction between the intermediates and N-phenethylmethylamine, the formation of the sulfonate functionality, and the deprotection of the dimethylsulfonate group.
Characterization of MNPA can be done using various techniques, including nuclear magnetic resonance spectroscopy, mass spectrometry, and infrared spectroscopy. These techniques can provide information about the molecular structure, functional groups, and purity of the compound.
are essential for the detection and quantification of MNPA in various samples. High-performance liquid chromatography (HPLC) is a commonly used method for the analysis of MNPA in biological and environmental samples. Mass spectrometry can also be used to identify and quantify MNPA and its metabolites in biological matrices.
MNPA has shown promising biological properties, such as antitumor, antiviral, and antibacterial activities. Studies have shown that MNPA can inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. MNPA has also demonstrated antiviral activity against human cytomegalovirus and antibacterial activity against Staphylococcus aureus and Streptococcus pneumoniae.
Studies have shown that MNPA has low toxicity and is safe in scientific experiments. However, the toxicity of MNPA may vary depending on the dose, route of administration, and duration of exposure. Therefore, caution should be exercised when handling this compound, and safety procedures should be followed.
MNPA has various applications in scientific experiments, including drug discovery, medicinal chemistry, and bioimaging. MNPA can be used as a lead compound for the development of novel antitumor, antiviral, and antibacterial agents. It can also be used as a probe for molecular imaging studies.
MNPA is a relatively new compound, and research on its properties and applications is ongoing. Studies have focused on the synthesis and characterization of MNPA, its biological properties, and its potential applications in various fields of research and industry.
MNPA has the potential to have implications in various fields of research and industry. It can be used as a scaffold for the development of novel drugs with improved efficacy and safety profiles. MNPA can also be used as a diagnostic tool for the detection of cancer cells and infectious agents. Furthermore, MNPA can be used as a tracer for bioimaging studies.
One of the limitations of MNPA is its low solubility in water, which may hinder its application in certain fields. Future research should focus on the development of derivatives of MNPA with increased solubility and improved efficacy. Additionally, further studies are needed to investigate the pharmacokinetics and pharmacodynamics of MNPA, as well as its potential toxicity in vivo.
for research on MNPA include the following:
1. Development of MNPA derivatives with increased solubility and improved efficacy
2. Evaluation of the pharmacokinetics and pharmacodynamics of MNPA in vivo
3. Investigation of the potential toxic effects of MNPA in vivo
4. Development of MNPA-based diagnostic tools for cancer and infectious diseases
5. Investigation of the potential use of MNPA as a scaffold for the development of novel drugs
6. Investigation of the potential use of MNPA as a tracer for bioimaging studies
7. Investigation of the interaction of MNPA with biological targets
8. Determination of the potential use of MNPA in combination with other drugs for enhanced therapeutic effects

XLogP3

2.6

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

391.12019195 g/mol

Monoisotopic Mass

391.12019195 g/mol

Heavy Atom Count

27

Dates

Last modified: 04-15-2024

Explore Compound Types